ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, with a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and a carboxylate group at the 5-position. The ethyl group would be attached to the carboxylate group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and relatively stable. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the imidazole ring. The carboxylate group is polar and can participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents. The trifluoromethyl group could increase the compound’s stability and volatility .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate has been involved in various synthetic transformations, highlighting its versatility in organic synthesis. N-heterocyclic carbenes (NHC), derived from imidazoles, have shown efficiency as catalysts in transesterification processes involving esters and alcohols, indicating potential applications in the modification of bioactive compounds or polymers. Low catalyst loadings of NHCs can mediate acylation of alcohols with enol acetates at room temperature, showcasing the compound's utility in esterification reactions to form corresponding esters efficiently (Grasa, Gueveli, Singh, & Nolan, 2003).
Synthesis of Heterocyclic Compounds
The versatility of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate extends to the synthesis of diverse trifluoromethyl heterocycles. It serves as a precursor for the synthesis of a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, employing rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This indicates its importance in the development of compounds with potential pharmacological activities (Honey, Pasceri, Lewis, & Moody, 2012).
Green Chemistry Applications
In the realm of green chemistry, the compound finds application in promoting more environmentally friendly reactions. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an efficient, halogen-free, and reusable Bronsted acidic ionic liquid catalyst for the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This showcases the compound's role in facilitating clean, efficient, and high-yield synthesis under solvent-free conditions, which aligns with the principles of green chemistry (Khaligh, 2014).
Modulation of Electrochemical Processes
The ionic liquid 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, derived from a similar structural framework, demonstrates the ability to modulate the electrochemical reduction of carbon dioxide, highlighting the potential for applications in electrochemical energy storage and conversion. This finding opens avenues for the use of ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate derivatives in developing new electrochemical processes or materials (Sun, Ramesha, Kamat, & Brennecke, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c1-3-15-7(14)5-6(8(9,10)11)13-4(2)12-5/h3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTDMDSAVUHHQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-4-(trifluoromethyl)-1H-imidazole-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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